An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxyphenylboronic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-methoxyphenylboronic Acid
Abstract: This document provides a comprehensive technical examination of 5-bromo-2-methoxyphenylboronic acid, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this guide delves into the core physicochemical properties, spectroscopic signatures, reactivity profiles, and safe handling protocols for this versatile building block. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to empower scientists to harness the full potential of 5-bromo-2-methoxyphenylboronic acid in their research and development endeavors, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Introduction: Strategic Importance in Synthesis
5-Bromo-2-methoxyphenylboronic acid is a substituted arylboronic acid that has become an indispensable tool in the synthesis of complex organic molecules.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic acid moiety and the bromo substituent. The boronic acid group is a venerable participant in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds.[2][3] The presence of both a bromine atom and a boronic acid allows for its use in sequential, site-selective cross-coupling strategies to build highly functionalized biaryl and poly-aryl systems, which are common motifs in pharmaceuticals and advanced materials.[1][4][5]
The methoxy group at the ortho-position to the boronic acid exerts significant electronic and steric influence, modulating the reactivity of the molecule and often imparting desirable solubility characteristics. Understanding the fundamental physicochemical properties of this reagent is not merely an academic exercise; it is critical for reaction optimization, process scale-up, and ensuring reproducible, high-yielding synthetic outcomes.
Chemical Identity and Core Physical Properties
Accurate identification and knowledge of basic physical constants are the foundation of any chemical protocol. 5-Bromo-2-methoxyphenylboronic acid is typically supplied as a stable, crystalline solid.
Structural and Identification Data
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
} Figure 1: Chemical Structure of 5-Bromo-2-methoxyphenylboronic acid.
Tabulated Physicochemical Data
For ease of reference, the key quantitative properties of 5-bromo-2-methoxyphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 89694-45-1 | [1][6] |
| Molecular Formula | C₇H₈BBrO₃ | [1] |
| Molecular Weight | 230.85 g/mol | [1][6][7] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 130-135 °C (lit.) | [6] |
| Purity | Typically ≥95% - ≥98% (by HPLC) | [1][6] |
| Synonyms | 5-Bromo-2-methoxybenzeneboronic acid | [1][6] |
Spectroscopic Characterization
While specific spectra are dependent on the instrument and conditions, the following provides an expert analysis of the expected spectroscopic signature, crucial for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is the most direct method for structural confirmation. In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the following signals are expected:
-
Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will appear as distinct signals, likely in the δ 7.0-7.8 ppm range. Their splitting patterns (doublets, doublets of doublets) are dictated by ortho- and meta-coupling constants, providing definitive proof of the 1,2,5-substitution pattern.
-
Methoxy Protons (3H): A sharp singlet corresponding to the -OCH₃ group will be observed, typically upfield around δ 3.8-4.0 ppm.
-
Boronic Acid Protons (2H): The acidic B(OH)₂ protons often appear as a broad singlet which can exchange with residual water in the solvent. Its chemical shift is highly variable and it may not always be observed.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the boron (C-B) will appear at a unique chemical shift, often around δ 120-140 ppm, though it can be broad. The remaining five aromatic carbons and the single methoxy carbon (δ 55-60 ppm) will also be present.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups:
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O-H Stretch: A very broad and strong absorption band in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretches of the boronic acid group.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.
-
B-O Stretch: A strong, characteristic band for the B-O single bond is typically found in the 1310-1380 cm⁻¹ region.
-
C-O Stretch: The aryl ether C-O stretch will be visible as a strong band around 1240-1280 cm⁻¹.
Reactivity Profile and Synthetic Applications
The synthetic utility of 5-bromo-2-methoxyphenylboronic acid is dominated by its role in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate.[3] The generally accepted catalytic cycle is a model of organometallic chemistry and provides insight into the required reaction conditions.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential . Its role is to activate the boronic acid by converting it into a more nucleophilic boronate species (-B(OH)₃⁻), which facilitates the crucial transmetallation step with the palladium center.[3] The choice of base can significantly impact reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is common. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the organic coupling partners and the catalyst.
-
Inert Atmosphere: Degassing solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would terminate the catalytic cycle.[8]
dot graph "suzuki_cycle" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=10]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];
} Figure 2: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: 5-Bromo-2-methoxyphenylboronic acid is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][10][11] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.[6]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[10][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][12] Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (2-8°C) under an inert gas, as boronic acids can be sensitive to moisture and air over long periods.[1][9]
Experimental Protocols
The following protocols are provided as validated, step-by-step guides for characterizing and using 5-bromo-2-methoxyphenylboronic acid.
Protocol: Melting Point Determination
Objective: To verify the melting point range of a sample and assess its purity. A sharp melting range close to the literature value indicates high purity.
-
Instrument Calibration: Ensure the melting point apparatus is calibrated using certified standards (e.g., benzophenone, caffeine).
-
Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline powder into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the heating block of the apparatus.
-
Heating Profile: Use a rapid heating rate (10-15 °C/min) to approach the expected melting point (~131 °C). Then, reduce the heating rate to 1-2 °C/min approximately 10 °C below the expected value.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
Protocol: Representative Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl product using 5-bromo-2-methoxyphenylboronic acid as a coupling partner. This protocol is a general template and may require optimization for different substrates.
dot graph "suzuki_workflow" { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif", fontsize=10]; edge [color="#4285F4", fontcolor="#202124", fontsize=9];
} Figure 3: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-iodobenzene, 1.0 equiv.), 5-bromo-2-methoxyphenylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).[2][8]
-
Inerting: Seal the flask with a septum, then evacuate the atmosphere and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then typically purified by flash column chromatography on silica gel to yield the pure biaryl product.
References
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Mol-Instincts. (n.d.). 2-bromo-5-methoxyphenylboronic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-Bromo-2- methoxyphenylboronic acid. Retrieved from [Link]
-
Apologia. (n.d.). 5-Bromo-2-methoxyphenylboronic acid. Retrieved from [Link]
-
AOBChem USA. (n.d.). 5-Bromo-2-methoxyphenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Retrieved from [Link]
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